molecular formula C9H12FN3O B13927721 6-Fluoro-4-morpholinopyridin-3-amine

6-Fluoro-4-morpholinopyridin-3-amine

Cat. No.: B13927721
M. Wt: 197.21 g/mol
InChI Key: XBIQVDQWHXYPPL-UHFFFAOYSA-N
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Description

6-Fluoro-4-morpholinopyridin-3-amine is a fluorinated and morpholine-substituted pyridine derivative offered for research and development purposes. Compounds within this chemical class are frequently employed as key intermediates and building blocks in organic synthesis and medicinal chemistry. The integration of both a fluorine atom and a morpholine ring onto the pyridine core can be exploited to fine-tune the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity. These characteristics make it a valuable scaffold for constructing more complex molecules, particularly in the discovery and development of pharmaceuticals and agrochemicals. Researchers may utilize this compound in the synthesis of compound libraries for high-throughput screening or as a precursor for potential kinase inhibitors and other biologically active targets. The morpholine group often serves to improve aqueous solubility and influence pharmacokinetic profiles. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

6-fluoro-4-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C9H12FN3O/c10-9-5-8(7(11)6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2

InChI Key

XBIQVDQWHXYPPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2N)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

Preparation Methods of 6-Fluoro-4-morpholinopyridin-3-amine

Overview

The synthetic preparation of 6-Fluoro-4-morpholinopyridin-3-amine generally follows a multi-step process involving:

  • Substitution reactions on halogenated pyridine precursors
  • Introduction of the morpholine ring via nucleophilic aromatic substitution
  • Reduction of nitro groups to amines when applicable
  • Incorporation of fluorine substituents through selective halogenation or fluorination techniques

Reported Synthetic Routes

Nucleophilic Aromatic Substitution and Catalytic Hydrogenation

A common synthetic strategy starts with a halogenated nitropyridine intermediate, such as 2-chloro-5-nitropyridine, which undergoes nucleophilic substitution with morpholine to yield a nitro-substituted morpholinopyridine. Subsequent catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, furnishing the target aminopyridine derivative.

Example Reaction Conditions:

Step Reactants & Conditions Solvent Catalyst Temperature Pressure Time Yield
Nucleophilic substitution 2-chloro-5-nitropyridine + morpholine + triethylamine Dichloromethane - Room temp Atmospheric 3 h 100% (crude)
Catalytic hydrogenation 4-(5-nitropyridin-2-yl)morpholine + Pd/C (10%) Ethyl acetate or methanol Pd/C (10%) 20 °C 50 psi H2 2-3 h 84-85%

This method is well-documented and provides good yields of the intermediate 6-morpholinopyridin-3-amine, which can be further fluorinated if necessary.

Direct Fluorination

Selective fluorination at the 6-position of the pyridine ring can be achieved either by starting with a fluorinated pyridine precursor or by electrophilic fluorination of the aminomorpholinopyridine intermediate. However, specific protocols for direct fluorination of 6-morpholinopyridin-3-amine are less frequently reported, suggesting the fluorinated precursor route is more reliable.

Detailed Synthetic Procedure Example

Step Procedure Description Analytical Data
1 To a solution of 2-chloro-5-nitropyridine (5 g, 31 mmol) in dichloromethane (30 mL), morpholine (13 mL, 155 mmol), and triethylamine (10 mL) were added. The mixture was stirred at room temperature for 3 hours. The reaction mixture was washed with water, organic layers combined, dried, and concentrated to yield 4-(5-nitropyridin-2-yl)morpholine (6.48 g, 100%) as a yellow solid. LCMS: m/e 210 (M+H)
2 The nitro intermediate (1.5 g, 7.18 mmol) in ethyl acetate (20 mL) was hydrogenated with 10% Pd/C (0.75 g) under 50 psi hydrogen pressure at room temperature for 3 hours. After filtration and concentration, 6-morpholin-4-yl-pyridin-3-ylamine was obtained as a light red solid (1.11 g, crude). LCMS: m/e 180 (M+H)

This two-step method is efficient and scalable, providing a robust route to the aminopyridine core.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Catalyst Solvent Conditions Yield (%) Notes
Nucleophilic substitution + hydrogenation 2-chloro-5-nitropyridine Morpholine, triethylamine Pd/C (10%) DCM, ethyl acetate or methanol RT, 50 psi H2, 2-3 h 84-100 (overall) High purity, scalable
Direct amide coupling (for derivatives) 6-morpholinopyridin-3-amine Carboxylic acid derivatives, EDC·HCl, HOBt - DCM RT, overnight 50 (amide formation) Used for further functionalization

Analytical Characterization of the Compound

Research Findings and Applications

While the primary focus here is on preparation, it is noteworthy that derivatives of 6-morpholinopyridin-3-amine, including fluorinated analogs, have been explored in medicinal chemistry for kinase inhibition and anticancer properties. For example, compounds with related aminopyridine scaffolds have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, implicating their potential as lead compounds in drug discovery.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-morpholinopyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Fluoro-4-morpholinopyridin-3-amine is an organic compound with a fluorine atom, a morpholine group, and a pyridine ring in its structure. The presence of these functional groups gives it potential biological activity and reactivity in chemical processes. It has shown promise as a kinase inhibitor, particularly against KIF18A, which is involved in cancer cell proliferation and mitosis.

6-Fluoro-4-morpholinopyridin-3-amine's biological activity has been explored in various studies. As an inhibitor of kinases like KIF18A, it can disrupt cell division, suggesting therapeutic applications in cancer treatment. Additionally, compounds with similar structures may have antimicrobial and anti-inflammatory properties, indicating broader uses in pharmacology.

Studies on the interactions of 6-fluoro-4-morpholinopyridin-3-amine with biological targets indicate it can bind effectively to proteins involved in cancer progression. Its inhibition of KIF18A shows its ability to interfere with mitotic processes in cancer cells. Further studies are essential to fully understand its binding affinities and mechanisms of action against various targets.

Structural Analogues and Their Properties

Several compounds share structural similarities with 6-fluoro-4-morpholinopyridin-3-amine:

Compound NameStructure CharacteristicsUnique Features
6-Fluoro-4-methylpyridin-3-amineContains a methyl group instead of morpholinePotentially different biological activity profile
5-Fluoro-2-(morpholinomethyl)pyridineMorpholine attached at a different positionMay exhibit distinct pharmacological properties
4-Morpholinopyridin-3-aminesLacks fluorine substitutionOften used as intermediates in organic synthesis

These compounds highlight the uniqueness of 6-fluoro-4-morpholinopyridin-3-amine due to its specific fluorination and morpholine substitution patterns, which can influence its biological interactions and chemical reactivity.

Applications in Cancer Research

6-Fluoro-4-morpholinopyridin-3-amine's capability to inhibit certain kinases, such as KIF18A, makes it valuable in cancer research. Inhibiting kinases can disrupt cell division, potentially leading to new cancer treatments. One study showed that a related compound, "6e", displayed broad-spectrum antiproliferative activity against various cancers, including hematological, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Use in Agrochemicals and Pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Fluoro-4-morpholinopyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and property differences between 6-Fluoro-4-morpholinopyridin-3-amine and analogs:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Solubility (LogP) Similarity Score
6-Fluoro-4-morpholinopyridin-3-amine Pyridine F (6), morpholine (4), NH₂ (3) ~225.25 ~1.8 (estimated)
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine Cl (6), 4-fluorophenyl (4) ~344.78 ~2.5
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine Pyrido[3,2-d]pyrimidine 2-fluoropyridinyl (6), NH₂ (4) ~298.28 ~2.1
6-Ethoxy-5-fluoropyridin-3-amine Pyridine OEt (6), F (5), NH₂ (3) ~170.17 ~1.5 0.73
6-(Trifluoromethoxy)pyridin-3-amine Pyridine OCF₃ (6), NH₂ (3) ~198.13 ~2.3 0.77

Key Observations:

  • Morpholine vs. Aromatic Substituents : The morpholine group in the target compound enhances solubility (lower LogP) compared to lipophilic groups like trifluoromethoxy .
  • Fluorine Position : Fluorine at pyridine position 6 (target compound) vs. position 5 (6-Ethoxy-5-fluoropyridin-3-amine) may alter steric and electronic interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Fluoro-4-morpholinopyridin-3-amine, and how can reaction conditions be optimized?

  • Synthesis Methodology : A typical approach involves multi-step reactions, including cyclization and functional group transformations. For example, refluxing intermediates with guanidine nitrate and lithium hydroxide in ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) . Hydrogenation using palladium on carbon (Pd/C) in methanol may also enhance yield, as demonstrated for structurally similar pyridine derivatives .
  • Optimization : Adjusting catalyst loading (e.g., Pd/C concentration), reaction time, or solvent polarity can address low yields (e.g., 24% in related compounds) .

Q. What analytical techniques are recommended for characterizing 6-Fluoro-4-morpholinopyridin-3-amine?

  • Structural Confirmation : Use 1H^1H NMR and 13C^{13}C NMR to analyze chemical shifts, particularly for fluorine and morpholine substituents. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and purity .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures compound reliability for biological assays .

Q. What is the proposed mechanism of action for 6-Fluoro-4-morpholinopyridin-3-amine in pharmacological studies?

  • Biological Targets : While not fully elucidated, morpholine-containing pyridines often interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions. Fluorine atoms may enhance binding affinity through electronegativity effects .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, morpholine substitution) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Fluorine : Fluorine at the 6-position increases metabolic stability and lipophilicity, improving membrane permeability .
  • Morpholine : The morpholine ring enhances solubility and may act as a hydrogen bond acceptor in target binding pockets .
  • Experimental Validation : Compare IC50_{50} values of analogs in enzymatic assays (e.g., kinase inhibition) to quantify substituent effects .

Q. How should researchers resolve contradictions in reported synthesis yields or biological data?

  • Case Study : In a series of pyrimidine analogs, yields ranged from 24% to 92% due to steric hindrance or side reactions .
  • Solutions :

  • Low Yields : Optimize stoichiometry (e.g., excess guanidine nitrate) or use microwave-assisted synthesis to accelerate reactions.
  • Data Variability : Validate biological results across multiple cell lines or assay formats to distinguish compound-specific effects from experimental noise.

Q. What computational tools are suitable for predicting the reactivity or binding modes of 6-Fluoro-4-morpholinopyridin-3-amine?

  • In Silico Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in substitution reactions .
    • Validation : Cross-reference computational predictions with experimental NMR or X-ray crystallography data .

Q. How can impurities or byproducts be minimized during large-scale synthesis?

  • Purification Strategies :

  • Chromatography : Employ gradient elution in column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from closely related byproducts .
  • Recrystallization : Use solvent pairs like methanol/dichloromethane to improve crystalline purity .
    • Quality Control : Monitor reaction progress with thin-layer chromatography (TLC) and quantify impurities via LC-MS .

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